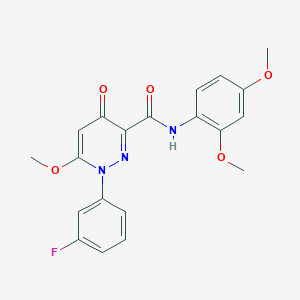

![molecular formula C20H21N3O2S2 B2583394 N-[2-(1H-吲哚-3-基硫基)乙基]-2-(四氢噻喃-3-基氧基)吡啶-4-甲酰胺 CAS No. 2034362-22-4](/img/structure/B2583394.png)

N-[2-(1H-吲哚-3-基硫基)乙基]-2-(四氢噻喃-3-基氧基)吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

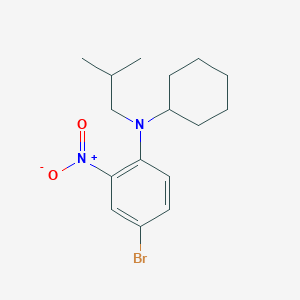

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that features a unique combination of indole, thiolane, and pyridine moieties

科学研究应用

抗炎特性

该化合物的结构表明它具有潜在的抗炎活性。 它的吲哚部分和硫醇基团可能与炎症通路相互作用,使其成为治疗炎症疾病的进一步研究候选者 .

抗癌潜力

吲哚衍生物在癌症研究中显示出前景。该化合物的吲哚环和硫醇官能团可能在抑制癌细胞生长或调节信号通路方面发挥作用。 研究其对癌细胞系的影响是有必要的 .

神经保护作用

鉴于吲哚衍生物的多样生物活性,该化合物可能表现出神经保护特性。 它的吲哚支架可能与神经递质系统或氧化应激通路相互作用,有可能有利于神经退行性疾病 .

抗菌活性

含硫醇的化合物通常具有抗菌活性。 该化合物独特的吲哚和硫醇基团组合可能使其成为抗菌药物开发的有趣候选者 .

心血管应用

吲哚衍生物已被探索用于心血管健康。该化合物的结构可能会影响血管功能、血小板聚集或脂质代谢。 需要进一步研究以验证其潜在的心血管益处 .

胃肠道疾病

考虑到吲哚环在肠道健康中的作用和硫醇基团的抗氧化特性,该化合物可能与胃肠道疾病相关。 研究其对肠道菌群和炎症的影响将是有价值的 .

抗氧化特性

该化合物中的硫醇基团表明其具有抗氧化潜力。 评估其清除自由基和抵抗氧化应激的能力可以揭示其在各种环境中的用处 .

药物递送系统

该化合物独特的结构可能使其成为药物递送系统的构建模块。 它的吲哚和硫醇成分可以用于靶向药物释放或增强生物利用度 .

作用机制

Target of action

The compound contains an indole group, which is a common structure in many bioactive compounds . Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the targets of “N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide” could be one or more proteins involved in these pathways.

Mode of action

Many indole derivatives work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways “N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide” might affect. Given the wide range of activities of indole derivatives, it could potentially affect a variety of pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole and thiolane intermediates. The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiolane ring can be introduced through a nucleophilic substitution reaction involving a suitable thiolane precursor.

The final step involves the coupling of the indole and thiolane intermediates with the pyridine-4-carboxamide moiety. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic

属性

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-20(14-5-7-21-19(11-14)25-15-6-9-26-13-15)22-8-10-27-18-12-23-17-4-2-1-3-16(17)18/h1-5,7,11-12,15,23H,6,8-10,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRHOYIPWBIWDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

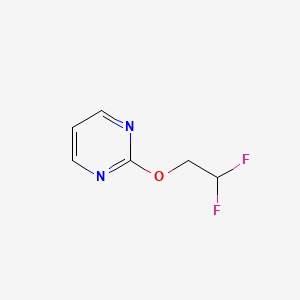

![Ethyl 2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B2583314.png)

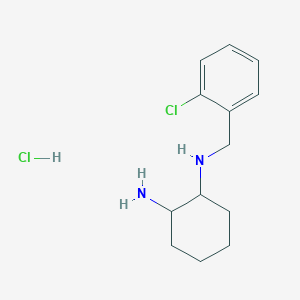

![ethyl 14,21-dioxo-2-azapentacyclo[11.8.0.0^{2,11}.0^{3,8}.0^{15,20}]henicosa-1(13),3,5,7,9,11,15,17,19-nonaene-12-carboxylate](/img/structure/B2583319.png)

![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)

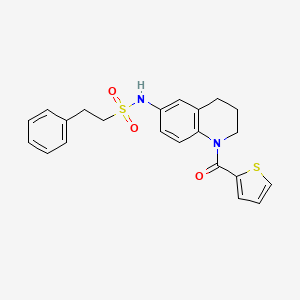

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2583331.png)

![7-Fluoro-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2583333.png)